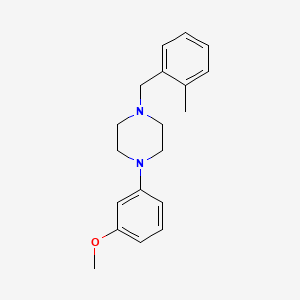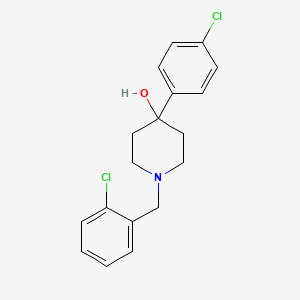
1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MeOPP belongs to the class of phenylpiperazines, which are known for their diverse pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. Studies have shown that 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has a high affinity for serotonin and dopamine receptors in the brain, which are known to play a crucial role in the regulation of mood and anxiety. 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia.
Mécanisme D'action
1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. This dual mechanism of action is thought to underlie its antidepressant and anxiolytic effects. 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine also has affinity for other receptors, including the adrenergic α2C receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are known to be involved in the regulation of mood and anxiety. 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine also has anxiolytic effects, reducing anxiety-related behaviors in animal models. Additionally, 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been shown to have antipsychotic effects, reducing the positive symptoms of schizophrenia in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, making it a potential tool for studying the role of these receptors in mood and anxiety disorders. However, 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine has limitations, including its potential toxicity and lack of selectivity for specific receptor subtypes.
Orientations Futures
Future research on 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine could focus on its potential as a treatment for mood and anxiety disorders, schizophrenia, and other psychiatric conditions. Additionally, further studies could investigate the molecular mechanisms underlying its pharmacological effects, as well as its potential for abuse and dependence. Finally, research could explore the potential of 1-(3-methoxyphenyl)-4-(2-methylbenzyl)piperazine as a tool for studying the role of serotonin and dopamine receptors in psychiatric disorders.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-6-3-4-7-17(16)15-20-10-12-21(13-11-20)18-8-5-9-19(14-18)22-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAPVUYOZLSUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-methoxyphenol hydrochloride](/img/structure/B3850309.png)
![1-acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B3850315.png)
![[1-(2,6-dimethyl-5-hepten-1-yl)-2-pyrrolidinyl]methanol](/img/structure/B3850323.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3850330.png)

![methyl 4-({bis[3-(dimethylamino)propyl]amino}methyl)benzoate](/img/structure/B3850358.png)

![3-methoxy-6-[(E)-2-phenylvinyl]pyridazine](/img/structure/B3850379.png)
![2-[(2,6-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B3850388.png)

![1-(2-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850396.png)
![5-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3850399.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-methylphenyl)piperazine](/img/structure/B3850411.png)
![2-{methyl[3-(trifluoromethyl)benzyl]amino}-1-phenylethanol](/img/structure/B3850416.png)